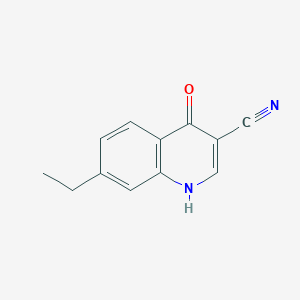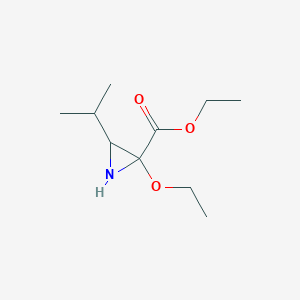![molecular formula C12H10N2O B11901215 3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde CAS No. 1346686-63-2](/img/structure/B11901215.png)
3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is a compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond. This compound is characterized by the presence of a methyl group at the 3-position and an aldehyde group at the 5’-position of the bipyridine structure. Bipyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly affect the yield and purity of the final product. For example, nickel catalysts are often used for the homocoupling of pyridine derivatives, while palladium catalysts are preferred for cross-coupling reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde can undergo various types of chemical reactions, including oxidation, reduction, and substitution.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: 3-Methyl-[2,3’-bipyridine]-5’-carboxylic acid
Reduction: 3-Methyl-[2,3’-bipyridine]-5’-methanol
Substitution: Various halogenated or nitrated derivatives
Applications De Recherche Scientifique
3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde depends on its specific application. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations . In biological systems, bipyridine derivatives can interact with cellular targets, such as enzymes or DNA, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine.
2,2’-Bipyridine: Known for its strong coordination with metal ions, forming stable complexes used in catalysis and materials science.
4,4’-Bipyridine: Often used in the synthesis of viologens, which are compounds with good electrochemical properties.
The uniqueness of 3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde lies in its specific substitution pattern, which can influence its reactivity and the properties of its metal complexes .
Propriétés
Numéro CAS |
1346686-63-2 |
|---|---|
Formule moléculaire |
C12H10N2O |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
5-(3-methylpyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c1-9-3-2-4-14-12(9)11-5-10(8-15)6-13-7-11/h2-8H,1H3 |
Clé InChI |
GQQGFKLMHBUXCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)C2=CN=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


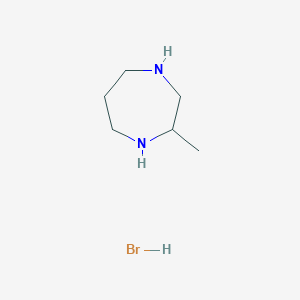
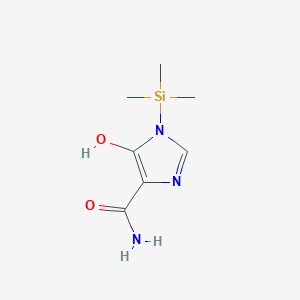
![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11901141.png)
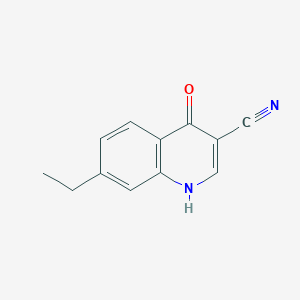
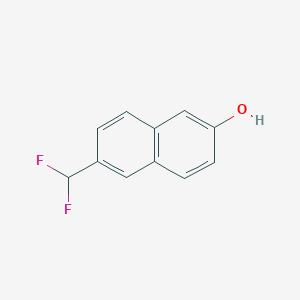
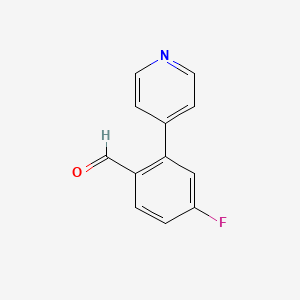
![4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)





